molecular formula C23H30N2O6 B13153054 (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylicacid

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylicacid

Cat. No.: B13153054
M. Wt: 430.5 g/mol
InChI Key: SWRSXXABCASEQK-HSZRJFAPSA-N
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Description

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid is a complex organic compound that features a carbazole core structure The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as aniline derivatives and cyclohexanone.

    Introduction of Boc Protecting Groups: The amine groups on the carbazole core are protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine functionalities are protected during subsequent reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The Boc protecting groups can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid), allowing for further functionalization of the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Trifluoroacetic acid, hydrochloric acid, and other acidic reagents.

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the carbazole core’s bioactivity.

    Materials Science: It can be utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its carbazole core. The Boc protecting groups can be selectively removed to expose reactive amine functionalities, allowing for targeted interactions with biological molecules. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-Boc-amino-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid: Lacks the additional Boc group at the 9-position.

    9-Boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid: Lacks the Boc-amino group at the 3-position.

    Carbazole-3-carboxylic acid: Lacks both Boc protecting groups.

Uniqueness

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid is unique due to the presence of two Boc protecting groups, which provide enhanced stability and selective reactivity. This makes it a valuable intermediate in complex organic synthesis and a versatile compound for various scientific applications.

Properties

Molecular Formula

C23H30N2O6

Molecular Weight

430.5 g/mol

IUPAC Name

(3R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydro-1H-carbazole-3-carboxylic acid

InChI

InChI=1S/C23H30N2O6/c1-21(2,3)30-19(28)24-23(18(26)27)12-11-17-15(13-23)14-9-7-8-10-16(14)25(17)20(29)31-22(4,5)6/h7-10H,11-13H2,1-6H3,(H,24,28)(H,26,27)/t23-/m1/s1

InChI Key

SWRSXXABCASEQK-HSZRJFAPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]1(CCC2=C(C1)C3=CC=CC=C3N2C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C3=CC=CC=C3N2C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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